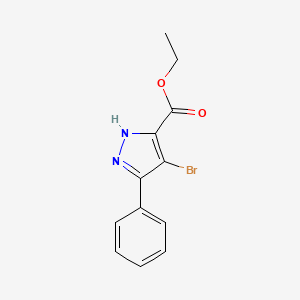

Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYYSFIDHCIUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form various functionalized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can facilitate substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.

- Reduction reactions produce alcohol derivatives.

- Oxidation reactions lead to functionalized phenyl derivatives .

Scientific Research Applications

Synthesis of Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The initial step often includes the condensation of ethyl acetoacetate with phenylhydrazine to form a hydrazone intermediate.

- Cyclization : This intermediate undergoes cyclization under basic conditions to form the pyrazole ring.

- Bromination : The introduction of the bromine atom can be achieved via electrophilic bromination using N-bromosuccinimide in a suitable solvent like N,N-dimethylformamide.

These methods yield high purity and good yields, making them suitable for both laboratory and industrial applications .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : Compounds similar to ethyl 4-bromo-3-phenyl-1H-pyrazole have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 25 µg/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation:

- Cytotoxicity : Ethyl 4-bromo-3-phenyl-1H-pyrazole derivatives have been tested against various cancer cell lines, showing IC50 values as low as 0.39 µM, indicating potent activity against human cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Applications in Agrochemicals and Material Science

This compound is also utilized in the development of agrochemicals:

- Pesticides : The compound serves as an intermediate in synthesizing novel pesticides that target specific pests while being less harmful to beneficial insects.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 0.39 µM | |

| Antifungal | Candida species | MIC values vary |

Table 2: Synthesis Methods Overview

| Method | Description | Yield |

|---|---|---|

| Condensation | Ethyl acetoacetate with phenylhydrazine | High yield |

| Cyclization | Hydrazone intermediate formation | High yield |

| Bromination | N-bromosuccinimide in DMF | High yield |

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. The bromine atom and phenyl group can enhance binding affinity to target proteins, while the ester group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrazole Carboxylates

Key Comparative Insights:

Substituent Position Effects: Bromine Placement: Bromine at position 4 (target compound) vs. position 5 (e.g., ) alters electronic distribution. Position 4 bromine may direct electrophilic substitution toward C5, while C5 bromine could deactivate the ring for further modifications. Amino vs. Bromine: The amino group in increases polarity (TPSA = 44.1 Ų ), enhancing solubility but reducing metabolic stability compared to brominated analogs.

Aromatic Substituent Variations: Fluorophenyl vs. Bromophenyl vs. Phenyl: Bromophenyl () increases molecular weight and lipophilicity (higher logP), favoring membrane permeability in drug design.

Ester Group Differences :

- Ethyl vs. Methyl Esters : The target compound’s ethyl ester (vs. methyl in ) may offer better hydrolytic stability in vivo, as larger ester groups resist enzymatic cleavage.

Synthetic and Crystallographic Relevance :

- Multicomponent reactions (e.g., Table 8 in ) are common for pyrazole synthesis. Bromination steps likely employ NBS or Br₂ under controlled conditions.

- Crystal structures of analogs (e.g., ) are often resolved using SHELXL , highlighting the importance of X-ray diffraction in confirming substituent positions.

Biological Activity

Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound exhibits significant potential as a lead structure in drug development due to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring substituted at the 4-position with a bromine atom and at the 3-position with a phenyl group. The carboxylate ester functional group at the 5-position enhances its chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrN2O2 |

| Molar Mass | 296.12 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116, HT29, SW480) at low micromolar concentrations. The mechanism of action appears to involve cell cycle arrest, particularly in the G1 and G2/M phases, indicating its potential as an anticancer agent .

- Antimicrobial Effects :

- Anti-inflammatory Properties :

-

Antidiabetic Activity :

- Some studies suggest that compounds with similar structures may influence glucose metabolism and insulin sensitivity, indicating potential use in diabetes management .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : The compound induces cell cycle arrest in cancerous cells, preventing their proliferation .

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives:

- Colorectal Cancer Study :

- Inflammation Model :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by bromination. For example, cyclization using phosphorus oxychloride at 120°C can yield the pyrazole core, with subsequent bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions . Reaction temperature and stoichiometry of brominating agents are critical to avoid over-bromination. Purification via silica gel chromatography with ethyl acetate/hexane mixtures improves yield (70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR, while the pyrazole proton (H-5) resonates as a singlet at δ 6.8–7.2 ppm in 1H NMR. Bromine’s inductive effect deshields adjacent carbons, shifting C-4 to ~110 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (ester) and C-Br bonds are observed at ~1720 cm⁻¹ and 560 cm⁻¹, respectively .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular formula C₁₂H₁₁BrN₂O₂ (theoretical m/z: 295.0) .

Q. How can researchers optimize purification post-synthesis?

- Methodological Answer : Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials. For complex mixtures, gradient elution in column chromatography (hexane → ethyl acetate) resolves brominated byproducts. Purity ≥98% is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction used to confirm molecular structure?

- Methodological Answer : Crystals suitable for X-ray analysis are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution diffraction patterns. Structure refinement using SHELXL (in the SHELX suite) resolves bond lengths and angles, with R-factors <5% . Mercury software visualizes packing interactions, such as π-π stacking between phenyl groups (3.8–4.2 Å) .

Q. How to resolve contradictions between experimental and computational spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR frequencies. Discrepancies in 13C NMR (e.g., C-4 position) may arise from solvent effects or crystal packing, which are corrected by including solvent models (e.g., PCM) in computations . Comparative analysis of experimental vs. computed data validates structural assignments .

Q. What challenges arise in regioselective bromination of pyrazole derivatives, and how are they addressed?

- Methodological Answer : Bromination at the 4-position competes with 5-position substitution due to electron density distribution. Using bulky directing groups (e.g., phenyl at C-3) and low-temperature radical initiators (e.g., AIBN) enhances 4-bromo selectivity. Monitoring via TLC and quenching with Na₂S₂O₃ prevents di-bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.